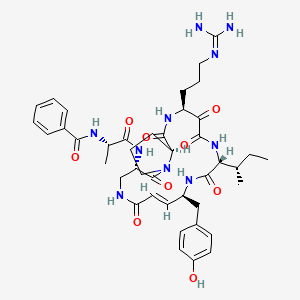

Cyclotheonamide E2

Description

Historical Context of Discovery and Isolation from Marine Organisms

Cyclotheonamide E2, along with its close analogue Cyclotheonamide E3, was first isolated from a marine sponge of the genus Theonella. nih.govacs.orgacs.org The discovery was the result of a deliberate search for new, bioactive compounds from marine sources. acs.org The structures of these complex molecules were painstakingly determined through a combination of spectral data interpretation and chemical degradation studies. nih.govacs.org This initial isolation and characterization laid the groundwork for future investigations into the chemical and biological properties of this unique family of peptides.

Biogeographical Distribution and Associated Marine Organisms (e.g., Theonella sp.)

Cyclotheonamides are primarily associated with marine sponges of the genus Theonella, particularly Theonella swinhoei. acs.orggriffith.edu.au These sponges are found in various marine environments, and the production of cyclotheonamides and other bioactive compounds is now understood to be the work of symbiotic microorganisms living within the sponge. griffith.edu.aunih.gov Specifically, a bacterium named "Candidatus Entotheonella" has been identified as the prolific producer of these and other potent natural products. griffith.edu.aursc.org The geographical distribution of these producing organisms spans different oceans, with collections of Theonella sponges yielding cyclotheonamides from locations such as Tanegashima Island, Japan. acs.orguni-duesseldorf.de This widespread distribution suggests that the capacity to produce these complex molecules is not limited to a single, isolated marine habitat. griffith.edu.au

Table 1: Geographical and Organismal Sources of Cyclotheonamides

| Compound Family | Associated Organism | Geographical Location of Collection |

|---|---|---|

| Cyclotheonamides | Theonella sp. | Tanegashima Island, Japan |

| Cyclotheonamides A-D | Theonella swinhoei | Not specified in provided abstracts |

Classification within the Cyclotheonamide Family and Structural Relationship to Analogues (e.g., E, E3)

This compound belongs to a larger family of cyclic peptides known as the cyclotheonamides. ontosight.ai These compounds share a common macrocyclic core but differ in the nature of their side chains. nih.govacs.org this compound is structurally very similar to Cyclotheonamide E and Cyclotheonamide E3, with the primary difference being the N-acyl group of the alanyl side chain. nih.govacs.orgacs.org For instance, the molecular formula of this compound (C42H56N10O9) differs from that of Cyclotheonamide E by a single CH2 unit. acs.org This subtle structural variation among the analogues provides a valuable opportunity to study structure-activity relationships. acs.org

Table 2: Structural Comparison of Selected Cyclotheonamide Analogues

| Compound | Key Structural Feature/Difference from Cyclotheonamide A |

|---|---|

| Cyclotheonamide B | Acetamide derivative of Cyclotheonamide A |

| Cyclotheonamide C | Additional unsaturation in the vinylogous tyrosine (V-Tyr) residue |

| Cyclotheonamide D | D-Phe residue replaced by a Leu residue |

| Cyclotheonamide E | Phenylacetylalanyl side chain |

Significance in Chemical Biology and Academic Drug Discovery Paradigms

The cyclotheonamides, including this compound, are of significant interest in chemical biology and drug discovery primarily due to their potent and specific inhibition of serine proteases. nih.govacs.orgvjs.ac.vn These enzymes play crucial roles in a wide range of physiological processes, and their dysregulation is implicated in numerous diseases. ontosight.aivjs.ac.vn this compound has been shown to be a more potent inhibitor of thrombin than trypsin, highlighting its potential as a lead compound for the development of new antithrombotic agents. nih.govacs.orgacs.org

The unique and complex structure of this compound also presents a significant challenge and opportunity for synthetic chemists. The total synthesis of this compound and its analogues has been a subject of considerable research, with various strategies being developed to construct its intricate architecture. researchgate.netnih.govcapes.gov.br These synthetic efforts not only provide access to larger quantities of the natural product for further biological evaluation but also allow for the creation of novel analogues with potentially improved therapeutic properties. nih.govacs.org The study of cyclotheonamides serves as a powerful example of how natural products can inspire the development of new synthetic methodologies and provide valuable tools for probing biological systems. ontosight.airesearchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C42H56N10O9 |

|---|---|

Molecular Weight |

845 g/mol |

IUPAC Name |

N-[(2S)-1-[[(3S,7E,9S,12R,16S,19S)-12-[(2S)-butan-2-yl]-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]amino]-1-oxopropan-2-yl]benzamide |

InChI |

InChI=1S/C42H56N10O9/c1-4-24(2)34-39(59)48-28(22-26-14-17-29(53)18-15-26)16-19-33(54)46-23-31(50-36(56)25(3)47-37(57)27-10-6-5-7-11-27)41(61)52-21-9-13-32(52)38(58)49-30(35(55)40(60)51-34)12-8-20-45-42(43)44/h5-7,10-11,14-19,24-25,28,30-32,34,53H,4,8-9,12-13,20-23H2,1-3H3,(H,46,54)(H,47,57)(H,48,59)(H,49,58)(H,50,56)(H,51,60)(H4,43,44,45)/b19-16+/t24-,25-,28+,30-,31-,32-,34+/m0/s1 |

InChI Key |

YSNKBNIOHORIHX-MSQPAANESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@H](/C=C/C(=O)NC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C=CC(=O)NCC(C(=O)N2CCCC2C(=O)NC(C(=O)C(=O)N1)CCCN=C(N)N)NC(=O)C(C)NC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)O |

Synonyms |

cyclotheonamide E2 |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Elucidation of Cyclotheonamide E2

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of Cyclotheonamide E2 and its analogs involves the incorporation of several non-proteinogenic amino acids, which are key to their unique structure and biological activity. ontosight.ai These unusual precursors are synthesized through specialized metabolic routes before being integrated into the final peptide chain.

One of the critical and unusual amino acids found in cyclotheonamides is vinylogous tyrosine. researchgate.net Another key component is the α-keto-β-amino acid moiety, which plays a crucial role in the inhibitory activity of these compounds. researchgate.net The biosynthesis of such non-standard amino acids often involves multiple enzymatic steps, starting from more common metabolic intermediates. For instance, the formation of some β-amino acids in natural products can originate from α-amino acids like L-aspartate or L-glutamate through the action of aminomutases or decarboxylases. rsc.org Other complex amino acid precursors can be fashioned by polyketide synthases (PKSs) before undergoing amination. nih.gov

The proposed biosynthetic precursors for the core structure of cyclotheonamides include D-phenylalanine, L-proline, and a derivative of arginine. researchgate.net The assembly of these precursors into the final cyclic peptide highlights the modular nature of its biosynthesis.

Enzymatic Machinery Involved in this compound Biosynthesis

The synthesis of this compound is primarily orchestrated by large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs). igem.orguzh.ch NRPSs function as molecular assembly lines, where different domains are responsible for the selection, activation, and condensation of specific amino acid precursors. mdpi.comnih.gov

The core domains of an NRPS module include:

Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate. uzh.ch

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm. uzh.ch

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module. uzh.ch

In addition to these core domains, NRPSs often contain "editing" or "tailoring" domains that modify the amino acid residues, such as epimerization (E) domains that convert L-amino acids to their D-isomers. igem.org The biosynthesis of cyclotheonamides likely involves such tailoring enzymes to generate the D-phenylalanine residue. The final cyclization and release of the peptide from the NRPS machinery is typically catalyzed by a terminal thioesterase (TE) domain. mdpi.com

Genetic Basis of Biosynthetic Pathways: Gene Cluster Identification and Characterization

The genes encoding the enzymatic machinery for the biosynthesis of natural products like this compound are typically organized into a contiguous region of the microbial genome known as a biosynthetic gene cluster (BGC). igem.org The identification and characterization of these BGCs are crucial for understanding and manipulating the production of these compounds.

The BGC for cyclotheonamides has been linked to "Candidatus Entotheonella factor," a symbiotic bacterium found in marine sponges of the genus Theonella. pnas.org Analysis of the Entotheonella genome has revealed numerous BGCs, including those responsible for producing a variety of bioactive peptides. pnas.org The cyclotheonamide BGC would contain the genes for the multi-modular NRPS enzymes, as well as genes for the synthesis of the unusual amino acid precursors and any necessary tailoring enzymes. igem.orgpnas.org Databases and bioinformatic tools are used to analyze the DNA sequence of a BGC and predict the structure of the resulting natural product by identifying the domains within the NRPS and their substrate specificities. u-tokyo.ac.jp

Chemoenzymatic Approaches to Biosynthetic Pathway Elucidation

Chemoenzymatic synthesis, which combines chemical reactions with biological catalysis, is a powerful tool for studying and manipulating biosynthetic pathways. nih.govbeilstein-journals.orgnih.govmdpi.com This approach can be used to generate proposed biosynthetic intermediates that are difficult to isolate from natural sources. nih.gov These synthetic intermediates can then be fed to cell-free extracts or purified enzymes to confirm their role in the pathway.

For example, a key step in the total synthesis of Cyclotheonamides E2 and E3 involved the formation of the α-keto amide linkage using a chemical method that mimics a plausible biological reaction. researchgate.net By synthesizing various analogues and intermediates, researchers can probe the substrate flexibility of the biosynthetic enzymes and potentially create novel derivatives with altered biological activities. nih.govnih.gov Chemoenzymatic strategies allow for the modular construction of complex natural products, providing access to compounds that can be used to investigate the function of specific enzymes within the biosynthetic pathway. nih.gov

Comparative Biosynthesis of Cyclotheonamide Analogues

The natural diversity of cyclotheonamides, such as Cyclotheonamide A, B, E2, and E3, arises from variations in their biosynthetic pathways. researchgate.netnih.gov These variations often stem from differences in the substrate specificity of the adenylation domains within the NRPS machinery or the presence of different tailoring enzymes. mdpi.com

For instance, the difference between Cyclotheonamide E, E2, and E3 lies in the N-acyl group of the alanyl side chain, suggesting the action of different acyltransferases in the final stages of their biosynthesis. researchgate.net Comparative analysis of the BGCs from different Entotheonella strains or related sponge symbionts could reveal the genetic basis for this structural diversity. pnas.org By comparing the NRPS modules and tailoring enzymes encoded within these clusters, scientists can gain insights into how nature generates a suite of related compounds with potentially distinct biological activities. This understanding can then be harnessed to engineer the biosynthesis of novel cyclotheonamide analogues.

Total Synthesis and Synthetic Methodologies for Cyclotheonamide E2 and Analogues

Retrosynthetic Strategies for Cyclotheonamide E2

The total synthesis of this compound has been approached through convergent strategies, which involve the synthesis of smaller peptide fragments that are later coupled and cyclized. A common retrosynthetic disconnection is made at the peptide bonds, breaking the macrocycle into linear peptide fragments.

A prevalent strategy involves a [3+2] fragment condensation approach. This method breaks the cyclic pentapeptide into a tripeptide segment and a dipeptide segment. For instance, in the synthesis of the related Cyclotheonamide B, a tripeptide segment (Pro-hArg-D-Phe) and a dipeptide segment (vTyr-Dpr) were synthesized separately and then coupled. researchgate.netacs.orgcapes.gov.brfigshare.com A similar approach can be envisioned for this compound, where the molecule is disconnected into two key fragments. One fragment would contain the Pro-hArg(NO2)-D-Phe sequence, and the other would encompass the vinylogous Tyr(SO3H)-Dpr portion, incorporating the crucial α-keto amide linkage.

Another key aspect of the retrosynthetic analysis is the strategic installation of the unique α-keto-β-amino acid moiety. This is often addressed late in the synthesis due to the reactivity of the α-keto group. Some approaches have utilized a Passerini reaction to construct the α-hydroxy-β-amino acid precursor, which is then oxidized to the desired α-keto amide at a later stage. nih.gov

A total synthesis of this compound reported by Aitken and coworkers also employed a convergent approach, highlighting the application of a cyano ylide methodology for the formation of the α-keto amide linkage. researchgate.net This strategy underscores the importance of developing specific methods for constructing the unusual residues found in the cyclotheonamide family.

The retrosynthetic strategies for this compound and its analogues are summarized in the following table:

| Strategy | Key Disconnections | Fragment Precursors | Reference |

| [3+2] Fragment Condensation | Peptide bonds, typically between Phe and the vinylogous Tyr, and between Pro and Dpr. | Tripeptide and Dipeptide fragments | |

| Late-Stage α-Keto Amide Formation | The α-keto amide bond itself. | Linear peptide with an α-hydroxy or protected α-keto precursor. | nih.govresearchgate.net |

| Passerini Reaction Approach | C-C and C-N bonds formed during the multicomponent reaction. | Argininal derivative, dipeptide isonitrile, and a proline component. | nih.gov |

Key Methodological Advances in Total Synthesis of Cyclotheonamides (e.g., α-keto amide linkage formation, fragment condensation)

The synthesis of cyclotheonamides has spurred the development of novel synthetic methodologies, particularly for the construction of the challenging α-keto amide linkage and for the efficient condensation of peptide fragments.

α-Keto Amide Linkage Formation:

The α-keto amide is a central feature of the cyclotheonamides and a significant synthetic hurdle. Several methods have been developed to construct this functionality:

Oxidation of α-Hydroxy Amides: A common approach involves the late-stage oxidation of an α-hydroxy amide precursor. The Dess-Martin periodinane has been successfully used for this transformation in the synthesis of Cyclotheonamide B. acs.orgcapes.gov.br

Cyano Ylide Methodology: Aitken and coworkers reported a total synthesis of this compound and E3 that utilizes a cyano ylide activation of a carboxyl group to form the α-keto amide linkage. researchgate.net This method provides a direct and efficient route to this critical functional group.

Passerini Reaction: A three-component Passerini reaction has been employed to construct the N(10)-C(17) fragment of cyclotheonamides, which contains the α-keto amide precursor. nih.gov This atom-economical reaction allows for the rapid assembly of a complex fragment. nih.gov

Fragment Condensation:

Convergent syntheses of cyclotheonamides rely on the efficient coupling of large peptide fragments. Several coupling reagents have been utilized for this purpose:

BOP Reagent: The benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) reagent has been effectively used for the coupling of tripeptide and dipeptide segments in the synthesis of Cyclotheonamide A. researchgate.net

TBTU: 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) is another powerful coupling reagent that has been successfully applied to the fragment condensation and macrocyclization steps in the synthesis of Cyclotheonamide B. researchgate.netacs.orgcapes.gov.brfigshare.compeptide.com

HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is also a common choice for difficult couplings in solid-phase peptide synthesis and could be applied to cyclotheonamide synthesis.

The final macrocyclization step is also a critical challenge, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Reagents like BOP-Cl and TBTU have been successfully employed for this key transformation. acs.orgcapes.gov.br

Stereoselective Synthesis of this compound

Maintaining the stereochemical integrity of the chiral centers throughout the multi-step synthesis of this compound is of paramount importance. The molecule contains several non-proteinogenic amino acids with specific stereochemistry that is crucial for its biological activity.

The stereoselective synthesis of the constituent amino acids is a key aspect. For example, the synthesis of the vinylogous tyrosine residue often involves a Wadsworth-Emmons olefination to establish the α,β-unsaturation with high E-stereoselectivity. researchgate.net The synthesis of the α-hydroxy-β-homoarginine residue has been achieved through homologation of a protected arginal via a cyanohydrin, a method that allows for control of the stereochemistry.

During peptide coupling and macrocyclization steps, the risk of epimerization, particularly at the α-carbon of the activated amino acid, is a significant concern. The use of coupling reagents known to suppress racemization, such as HATU and TBTU, is crucial. peptide.com Furthermore, performing these reactions at low temperatures and with careful control of the base is essential to preserve the stereochemical purity of the final product.

The synthesis of the 2,3-diaminopropanoic acid (Dap) residue also requires careful stereochemical control. Syntheses starting from chiral precursors like D-serine have been developed to produce orthogonally protected L-Dap derivatives. mdpi.com

Divergent Synthesis of Cyclotheonamide Analogues for Biological Studies

The development of a flexible and convergent synthetic route to cyclotheonamides allows for the preparation of a variety of analogues for structure-activity relationship (SAR) studies. nih.gov A divergent synthetic strategy, where a common late-stage intermediate can be modified to produce a library of related compounds, is particularly valuable.

One such strategy relies on a late-stage primary amine intermediate, which can be acylated or alkylated with different substituents to explore the requirements of the S3 binding pocket of target proteases. nih.gov For example, in the synthesis of Cyclotheonamide A and B, a common macrocyclic intermediate with a free amine was used to introduce different side chains.

The modular nature of the fragment condensation approach also facilitates the synthesis of analogues. researchgate.netacs.orgcapes.gov.br By synthesizing modified tripeptide or dipeptide fragments with altered amino acid residues, a wide range of cyclotheonamide analogues can be accessed. This allows for the systematic investigation of the role of each residue in the biological activity of the parent molecule. For instance, analogues with modifications to the D-phenylalanine residue or the vinylogous tyrosine have been synthesized to probe their interactions with the target enzyme. nih.gov

The ability to generate a diverse set of analogues is crucial for optimizing the potency and selectivity of cyclotheonamide-based inhibitors for specific proteases. mdpi.com

Solid-Phase and Chemoenzymatic Synthesis Approaches

Solid-Phase Synthesis:

While the initial total syntheses of cyclotheonamides were performed in solution, solid-phase peptide synthesis (SPPS) offers a more efficient and automatable approach for the synthesis of linear peptide precursors and even the macrocyclization step. peptide.comcore.ac.uk SPPS simplifies the purification process as excess reagents and byproducts can be washed away from the resin-bound peptide.

The use of specialized resins and linkers is crucial for the successful solid-phase synthesis of complex cyclic peptides like the cyclotheonamides. The choice of protecting groups for the amino acid side chains must be orthogonal to the cleavage conditions of the linker. On-resin cyclization, where the linear peptide is cyclized while still attached to the solid support, is a powerful technique that can improve the efficiency of the macrocyclization step by minimizing intermolecular side reactions. mdpi.com The development of solid-phase methods for the synthesis of cyclotheonamide analogues has been reported, demonstrating the feasibility of this approach for generating libraries of these complex molecules for biological screening. mdpi.com

Chemoenzymatic Synthesis:

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic transformations. While a full chemoenzymatic synthesis of this compound has not been reported, enzymatic methods could be envisioned for several key steps.

For instance, proteases or ligases could potentially be used for the stereoselective coupling of peptide fragments or for the macrocyclization step. acs.org The enzyme subtiligase has been shown to catalyze the cyclization of linear peptide esters. acs.org Furthermore, enzymes could be employed for the stereoselective synthesis of the non-proteinogenic amino acid building blocks. researchgate.net A chemoenzymatic synthesis of a valiolamine (B116395) analogue utilized an aldolase-mediated reaction, showcasing the potential of enzymes in constructing complex chiral molecules.

The development of chemoenzymatic strategies for the synthesis of cyclotheonamides could offer advantages in terms of stereocontrol, reduced use of protecting groups, and milder reaction conditions. However, the substrate specificity of enzymes can be a limitation, and significant engineering may be required to develop enzymes suitable for the specific transformations needed in the synthesis of this compound.

Molecular Mechanisms of Action of Cyclotheonamide E2

Identification and Characterization of Molecular Targets

Cyclotheonamide E2, a cyclic pentapeptide isolated from the marine sponge Theonella sp., is a potent inhibitor of serine proteases. nih.govacs.org Its molecular mechanism centers on the interaction with the active site of these enzymes.

Serine Protease Inhibition Mechanisms (e.g., Thrombin, Trypsin, Plasmin)

The inhibitory action of cyclotheonamides, including this compound, stems from the presence of an α-ketoamide moiety within their structure. unife.it This functional group is key to its mechanism of action against serine proteases like thrombin and trypsin. acs.orgunife.it The α-keto group within the α-keto-homoarginine (K-Arg) residue of the cyclotheonamide molecule forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser195) in the active site of the enzyme. acs.orgresearchgate.net This interaction results in the formation of a tetrahedral hemiketal structure, which mimics the transition state of peptide bond hydrolysis. nih.govscispace.com This stable adduct effectively blocks the enzyme's catalytic activity. researchgate.netmdpi.com

The interaction is further stabilized by a network of hydrogen bonds. For instance, in the complex with thrombin, the keto oxygen of the α-ketoamide forms a hydrogen bond with His57, a key residue in the catalytic triad. scispace.com Additionally, the inhibitor occupies the active site in a substrate-like manner, with specific residues forming favorable interactions within the enzyme's binding pockets. scispace.com

Specificity and Selectivity Profiling against Protease Panels

This compound exhibits a notable degree of selectivity in its inhibition of serine proteases. It, along with the closely related Cyclotheonamide E and E3, demonstrates greater potency against thrombin compared to trypsin. nih.govacs.org This is in contrast to Cyclotheonamide A, which is a more potent inhibitor of trypsin than thrombin. acs.orgnih.gov

The selectivity of cyclotheonamides is influenced by the nature of the side chains and specific amino acid residues. For example, substitutions in the D-Phe residue and the N-acyl group of the alanyl side chain can reverse the selectivity towards trypsin and thrombin. acs.org The bulky acylated alanyl side chain in Cyclotheonamides E, E2, and E3 is thought to increase hydrophobic interactions with a specific residue (Ile174) in thrombin, contributing to their enhanced specificity for this enzyme. acs.org In contrast, the aromatic D-Phe residue in Cyclotheonamide A has a more favorable interaction with residues in trypsin's binding pocket. acs.org

Table 1: Inhibitory Activity of this compound and Related Compounds

| Compound | Target Enzyme | IC50 (nM) |

| This compound | Thrombin | 13 vjs.ac.vn |

| This compound | Trypsin | 55 vjs.ac.vn |

| Cyclotheonamide A | Thrombin | 180 nih.govresearchgate.net |

| Cyclotheonamide A | Trypsin | 23 nih.govresearchgate.net |

| Cyclotheonamide E3 | Thrombin | 9.5 vjs.ac.vn |

| Cyclotheonamide E3 | Trypsin | 52 vjs.ac.vn |

Kinetic Studies of Enzyme Inhibition (e.g., reversible tetrahedral adduct formation, slow-binding kinetics)

The inhibition of serine proteases by cyclotheonamides is characterized by slow-binding kinetics. nih.govnih.gov This means that the establishment of the final, stable enzyme-inhibitor complex occurs over a period of time, rather than instantaneously. The process involves an initial weak binding event followed by a slower isomerization to the tightly bound, reversible tetrahedral adduct.

The formation of this adduct is a key feature of the inhibition mechanism. unife.it The α-ketoamide group acts as an electrophile, reacting with the nucleophilic hydroxyl group of the active site serine. researchgate.net This leads to the formation of a covalent, yet reversible, tetrahedral intermediate. unife.itgoogle.com The stability of this adduct is a major contributor to the potent inhibitory activity of these compounds. Kinetic studies have been employed to determine the second-order rate constants for the formation of these complexes and the equilibrium dissociation constants (Ki), providing a quantitative measure of their inhibitory potency. nih.gov For instance, studies on Cyclotheonamide A have detailed these kinetic parameters against a range of serine proteases, including thrombin, trypsin, and plasmin. nih.gov

Cellular Signaling Pathway Modulation and Downstream Effects

Currently, there is a lack of specific research in the provided search results detailing the direct modulation of cellular signaling pathways and the downstream effects of this compound. The primary focus of the available literature is on its direct interaction with and inhibition of extracellular serine proteases.

Protein-Ligand Interaction Dynamics and Biophysical Characterization (e.g., X-ray crystallography of enzyme complexes)

The molecular basis for the inhibition of serine proteases by cyclotheonamides has been extensively studied using biophysical techniques, most notably X-ray crystallography. nih.govscispace.com While a specific crystal structure for this compound in complex with a protease is not detailed in the search results, the structures of the closely related Cyclotheonamide A with both thrombin and trypsin provide significant insights that are applicable to this compound. nih.govscispace.com

These crystallographic studies confirm the formation of a covalent hemiketal adduct between the α-keto carbon of the inhibitor and the active site serine (Ser195) of the protease. scispace.com The inhibitor binds in an extended, substrate-like manner within the active site groove. scispace.com The arginine side chain of the cyclotheonamide occupies the S1 specificity pocket of the enzyme, a key determinant for substrate recognition in trypsin-like serine proteases. nih.govscispace.com

Furthermore, the crystal structures reveal a network of hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. nih.govscispace.com For example, in the thrombin-Cyclotheonamide A complex, an "aromatic stacking chain" involving the hydroxyphenyl group of the inhibitor and aromatic residues of the enzyme (like Trp60D) contributes to the binding affinity. nih.govpnas.org Molecular dynamics simulations have also been used to study the dynamic nature of these protein-ligand interactions, providing a more complete picture of the binding process. journalcjast.comnih.govmdpi.com

Comparative Mechanistic Studies with Other Cyclotheonamides

The cyclotheonamides are a family of cyclic pentapeptides isolated from marine sponges of the genus Theonella. drugfuture.com They are recognized as potent inhibitors of serine proteases, with their mechanism of action centered around a crucial α-keto-β-arginine residue. researchgate.netacs.org This residue forms a covalent hemiketal linkage with the active site serine of target proteases, such as thrombin and trypsin, effectively inhibiting their enzymatic activity. researchgate.netacs.org While sharing this fundamental mechanism, the various cyclotheonamide analogues exhibit notable differences in their inhibitory potency and selectivity, primarily due to structural variations in other parts of the peptide macrocycle. acs.orgpnas.org

This compound, along with its close relatives cyclotheonamide E and E3, demonstrates a higher selectivity for thrombin over trypsin. acs.orgnih.gov This is in contrast to cyclotheonamide A, which is a more potent inhibitor of trypsin. pnas.org The structural distinctions that drive these differences in activity are subtle but significant. For instance, cyclotheonamides A-D were isolated from the same specimens of Theonella swinhoei, while cyclotheonamide E and its derivatives were found in a morphologically distinct species. acs.org

The key structural differences between these groups lie in the substituents at two positions. In cyclotheonamides E, E2, and E3, the D-Phe residue of cyclotheonamide A is replaced by a D-aIle (D-α-isoleucine) residue. acs.org This substitution reduces the aromatic hydrophobic interaction with the S3 aryl binding site in trypsin. acs.org Concurrently, the formamide (B127407) group on the diaminopropionic acid (Dpr) residue in cyclotheonamide A is replaced by a more bulky acylated alanyl side chain in the cyclotheonamide E series. acs.org Specifically, this compound possesses an isobutyryl group on the alanyl side chain. nih.gov This larger side chain enhances the hydrophobic interaction with Ile174 in thrombin. acs.org

These structural modifications collectively contribute to the enhanced specificity of this compound for thrombin. The reduced interaction with trypsin's S3 site and the increased interaction with a corresponding region in thrombin shift the inhibitory preference. acs.org Interestingly, desformylcyclotheonamide A, which lacks the formyl group, shows less selectivity towards thrombin, highlighting the importance of the interaction between the substituent on the Dpr residue and Arg175 in thrombin for achieving selectivity. acs.org

The inhibitory activities of various cyclotheonamides against thrombin and trypsin are summarized in the table below, illustrating the impact of these structural variations.

Table 1: Comparative Inhibitory Activity of Cyclotheonamides

| Compound | Thrombin IC₅₀ (nM) | Trypsin IC₅₀ (nM) |

| Cyclotheonamide A | 180 nih.gov | 35 nih.gov |

| Cyclotheonamide E | 2.9 nih.gov | 30 nih.gov |

| This compound | 13.0 nih.gov | 55 nih.gov |

| Cyclotheonamide E3 | 9.5 nih.gov | 52 nih.gov |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for different cyclotheonamide compounds against the serine proteases thrombin and trypsin.

The data clearly shows that while cyclotheonamide A is a more potent inhibitor of trypsin, cyclotheonamides E, E2, and E3 are significantly more potent and selective inhibitors of thrombin. nih.gov This comparative analysis underscores how minor modifications to the peripheral structure of the cyclotheonamide scaffold can dramatically influence their interaction with and selectivity for different serine proteases.

Structure Activity Relationship Sar Studies and Computational Modeling of Cyclotheonamide E2

Design and Synthesis of Cyclotheonamide E2 Analogues for SAR Probing

The synthesis of this compound and its analogues is a complex undertaking that provides the necessary compounds for detailed SAR studies. Researchers have developed various synthetic strategies to access these macrocyclic peptides, often featuring convergent approaches that allow for the late-stage introduction of diversity.

One of the key challenges in the synthesis of cyclotheonamides is the formation of the α-keto amide linkage. A notable methodology developed for this purpose is the use of cyano ylide activation of a carboxyl group. This method has been successfully applied to the total synthesis of Cyclotheonamides E2 and E3. researchgate.net Another convergent strategy involves a [3 + 2] fragment-condensation approach, which has been utilized for the synthesis of Cyclotheonamide A and B. This approach is particularly valuable for creating analogues because it allows for modifications to be made to the different peptide fragments before the final macrocyclization step.

The synthesis of analogues often focuses on modifying specific parts of the molecule to probe their importance for biological activity. For instance, analogues with different N-acyl or N-alkyl substituents can be prepared to explore the hydrophobic S3 binding pocket of thrombin. nih.gov The modular nature of these synthetic routes allows for the systematic preparation of a wide range of analogues, which is essential for comprehensive SAR studies. researchgate.netresearchgate.net

Key synthetic approaches for generating Cyclotheonamide analogues include:

Convergent [3+2] fragment condensation: This method involves the synthesis of two separate peptide fragments which are then coupled and cyclized. pnas.org

Cyano ylide methodology: This technique is specifically used for the formation of the crucial α-keto amide bond. researchgate.net

Solid-phase peptide synthesis: This allows for the efficient assembly of the linear peptide precursor, which is then cyclized in solution. mdpi.com

Modification of key intermediates: Synthetic routes are often designed to produce a late-stage intermediate that can be easily modified to generate a variety of analogues. nih.gov

These synthetic efforts have enabled the creation of a library of cyclotheonamide analogues, which have been instrumental in elucidating the key structural features required for potent and selective inhibition of serine proteases.

Elucidation of Pharmacophoric Requirements for Biological Activity

Pharmacophore modeling is a crucial tool in drug discovery that helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the cyclotheonamides, SAR studies have led to the development of a well-defined pharmacophore model for their interaction with serine proteases.

The key pharmacophoric features of the cyclotheonamides include:

An α-keto amide group: This group acts as a transition-state analogue and is essential for covalent interaction with the active site serine of the protease. nih.gov

A basic amino acid residue (Arginine): This residue occupies the S1 specificity pocket of the protease, a key determinant of inhibitor binding. nih.gov

A hydrophobic group: This group, often a D-Phe residue, interacts with a hydrophobic pocket (S2) in the enzyme. nih.gov

A hydroxyphenyl group: This group engages in aromatic stacking interactions with residues in the active site, such as Trp60D in thrombin. nih.gov

A defined macrocyclic conformation: The cyclic nature of the peptide backbone pre-organizes the key binding elements into the correct orientation for interaction with the enzyme active site. rsc.org

The combination of these features in a specific 3D arrangement is what confers the potent inhibitory activity of the cyclotheonamides. The development of this pharmacophore model has been guided by extensive SAR studies on synthetic analogues and has been validated by X-ray crystallography and computational modeling. acs.org

Role of Specific Structural Moieties in Target Binding and Selectivity (e.g., α-keto amide group, N-acyl group, hydroxyphenyl group)

The biological activity of this compound and its analogues is highly dependent on the presence and nature of specific structural moieties. SAR studies have dissected the contribution of each of these groups to target binding and selectivity.

The α-keto amide group: This is arguably the most critical functional group for the inhibitory activity of the cyclotheonamides. It acts as an electrophilic "warhead" that reacts with the hydroxyl group of the active site serine (Ser195) in serine proteases to form a stable, reversible hemiketal adduct. nih.govnih.gov This covalent modification effectively blocks the enzyme's catalytic activity. The α-keto amide is considered a transition-state analogue, mimicking the tetrahedral intermediate formed during peptide bond cleavage. nih.govpdbj.org The importance of this group is highlighted by the fact that analogues lacking it show significantly reduced or no inhibitory activity. nih.gov

The N-acyl group: The N-acyl group of the alanyl side chain is a key determinant of the inhibitory potency and selectivity of the cyclotheonamides. nih.gov Cyclotheonamides E, E2, and E3 differ only in this group, and they exhibit different potencies against thrombin and trypsin. nih.gov This suggests that the N-acyl group interacts with a specific subsite in the enzyme active site, and that by modifying this group, it is possible to tune the inhibitor's selectivity for different proteases. For example, it has been proposed that the N-acyl group can be modified to better occupy the hydrophobic S3 binding pocket of thrombin, which is not fully utilized by Cyclotheonamide A. nih.gov

Table of Structural Moieties and their Roles:

| Structural Moiety | Role in Target Binding and Selectivity | Key Interactions |

| α-keto amide group | Acts as a transition-state analogue, forming a covalent hemiketal with the active site serine. nih.govpdbj.org | Covalent bond with Ser195. nih.gov |

| N-acyl group | Influences potency and selectivity by interacting with enzyme subsites. nih.gov | Hydrophobic interactions with the S3 pocket. nih.gov |

| Hydroxyphenyl group | Contributes to binding affinity through aromatic stacking interactions. nih.govpdbj.org | Aromatic stacking with Trp60D in thrombin. nih.gov |

Computational Chemistry and Molecular Dynamics Simulations in SAR Analysis

Molecular docking studies are often used to predict the binding mode of new analogues and to rationalize their observed activities. acs.org These studies can help to visualize how different modifications to the cyclotheonamide scaffold affect its fit within the enzyme's active site.

MD simulations provide a more dynamic picture of the binding process. They can be used to:

Assess the stability of the inhibitor-enzyme complex over time. researchgate.net

Identify key hydrogen bonds and other non-covalent interactions that contribute to binding affinity. researchgate.net

Explore the conformational changes that occur in both the inhibitor and the enzyme upon binding.

Calculate the free energy of binding, which can be compared with experimental data.

For example, MD simulations have been used to study the interactions of cyclotheonamide analogues with thrombin, revealing the importance of specific water molecules in mediating the binding. nih.gov These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design of new and improved cyclotheonamide-based inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on this compound are not extensively reported in the available literature, the principles of QSAR are highly relevant to the SAR studies of the broader cyclotheonamide family.

A QSAR study on cyclotheonamides would typically involve the following steps:

Data Set Preparation: A series of this compound analogues with their corresponding biological activities (e.g., IC50 or Ki values) would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each analogue. These descriptors can be constitutional, topological, geometrical, or electronic in nature. nih.gov

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using various statistical techniques, such as cross-validation and external validation.

A validated QSAR model could then be used to:

Predict the biological activity of new, unsynthesized analogues.

Identify the most important structural features that contribute to activity.

Guide the design of new analogues with improved potency and selectivity.

Although a specific QSAR model for this compound is not detailed, the extensive SAR data available for the cyclotheonamide class provides a strong foundation for the future development of such models. These models would be valuable tools for accelerating the discovery of new therapeutic agents based on the cyclotheonamide scaffold.

Advanced Analytical and Methodological Approaches in Cyclotheonamide E2 Research

Chromatographic and Spectroscopic Methods for Metabolite Profiling and Purity Assessment (e.g., HPLC, LC-MS)

The initial isolation and subsequent purity verification of Cyclotheonamide E2 heavily rely on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental tool, often utilizing reversed-phase columns to separate the compound from complex mixtures derived from its natural source, the marine sponge Theonella. uni-duesseldorf.deymcamerica.com The purity of the isolated compound is confirmed by the presence of a single, sharp peak in the chromatogram. rsc.org Thin-layer chromatography (TLC) also serves as a basic, yet effective, method for assessing the purity of the compound. researchgate.netresearchgate.net

For more in-depth analysis and metabolite profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govthermofisher.com This technique couples the superior separation capabilities of LC with the sensitive and specific detection of mass spectrometry. nih.govlcms.cz LC-MS allows for the detection and tentative identification of this compound and related metabolites in crude extracts, guiding the purification process. lcms.cznih.gov The high resolution and accuracy of modern mass spectrometers can provide the molecular formula of the compound, a critical first step in its characterization. ebi.ac.uk

Table 1: Chromatographic Methods in this compound Research

| Technique | Application | Key Findings/Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Isolation of this compound from sponge extracts; verification of purity through single peak detection. ymcamerica.comresearchgate.net |

| Thin-Layer Chromatography (TLC) | Purity Assessment | Rapid and simple confirmation of compound purity. researchgate.netresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite Profiling and Identification | Detection and identification of this compound and its analogs in complex biological mixtures. nih.govthermofisher.com |

Advanced Mass Spectrometry Techniques for Structural Elucidation and Quantification in Complex Mixtures (e.g., FAB-MS)

Advanced mass spectrometry techniques are indispensable for the detailed structural elucidation of this compound. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been a key historical technique in this regard. uni-duesseldorf.de FAB-MS provides valuable information about the molecular weight and fragmentation pattern of the molecule, which helps in piecing together its complex cyclic peptide structure. uni-duesseldorf.deresearchgate.net The fragmentation patterns can reveal the sequence of amino acid residues within the cyclotheonamide core.

Tandem mass spectrometry (MS/MS) is another powerful tool that provides deeper structural insights. rfi.ac.uk In an MS/MS experiment, the parent ion corresponding to this compound is selected and fragmented, and the resulting fragment ions are analyzed. This process helps to confirm the connectivity of the atoms and the sequence of the amino acid building blocks. rfi.ac.ukresearchgate.net This level of detail is crucial for distinguishing between closely related analogs that may be present in the natural source. These techniques are not only for structural confirmation but can also be adapted for the quantification of this compound in complex biological matrices. nih.gov

NMR Spectroscopy for Structural and Conformational Analysis in Solution (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the complete structural and conformational analysis of this compound in solution. uni-duesseldorf.deuv.es One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide a detailed picture of the chemical environment of each hydrogen and carbon atom in the molecule. researchgate.net The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum give clues about the types of protons present and their neighboring atoms. organicchemistrydata.org The ¹³C NMR spectrum reveals the number and types of carbon atoms.

Table 2: Key NMR Data for this compound (Illustrative)

| Nucleus | Technique | Information Gained |

| ¹H | 1D NMR | Chemical environment and neighboring protons. |

| ¹³C | 1D NMR | Number and type of carbon atoms. |

| ¹H-¹H | COSY | Proton-proton coupling networks. researchgate.net |

| ¹H-¹³C | HMQC/HSQC | Direct proton-carbon correlations. |

| ¹H-¹³C | HMBC | Long-range proton-carbon correlations. |

| ¹H-¹H | NOESY/ROESY | Through-space proton-proton proximities for conformational analysis. researchgate.netslub-dresden.de |

Crystallographic Studies of this compound-Target Complexes

X-ray crystallography provides the ultimate atomic-level detail of how this compound interacts with its biological targets, primarily serine proteases like thrombin. nih.govcrelux.com To achieve this, a complex of this compound and the target protein is crystallized, and the resulting crystal is diffracted with X-rays. researchgate.netcapes.gov.br The diffraction pattern is then used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined. nih.gov

These crystallographic studies have been instrumental in revealing the precise binding mode of related compounds like Cyclotheonamide A within the active site of thrombin. nih.govpnas.org They show how the unique α-keto-amide functionality of the cyclotheonamide acts as a transition-state analog, forming a covalent bond with the active site serine residue of the protease. researchgate.netacs.org The studies also highlight the specific interactions between the different amino acid residues of the cyclotheonamide and the subsites of the enzyme's active site, explaining the basis of its inhibitory potency and selectivity. nih.govcapes.gov.br Although specific crystallographic data for this compound in complex with a target is not as widely reported as for Cyclotheonamide A, the principles and insights gained from the latter are directly applicable.

Development of Assays for Biological Activity Screening and Mechanism Elucidation

The discovery and characterization of this compound as a potent enzyme inhibitor have been driven by the development of specific biological assays. mdpi.com These assays are essential for screening for biological activity, determining inhibitory potency (e.g., IC₅₀ or Kᵢ values), and elucidating the mechanism of inhibition. nih.govgoogle.com

For serine proteases like thrombin and trypsin, chromogenic or fluorogenic substrate assays are commonly employed. ebi.ac.uk In these assays, the enzyme cleaves a synthetic substrate, leading to the release of a colored or fluorescent molecule that can be quantified spectrophotometrically or fluorometrically. The presence of an inhibitor like this compound reduces the rate of substrate cleavage, and the extent of this reduction is used to determine its inhibitory activity. nih.gov

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. masterorganicchemistry.com The data from these experiments can be plotted using methods like the Lineweaver-Burk plot to determine the mode of inhibition. Such assays have confirmed that cyclotheonamides are potent inhibitors of serine proteases. mdpi.comnih.gov These functional assays are critical not only for understanding the biological role of this compound but also for guiding the synthesis of new analogs with improved potency and selectivity. uni-saarland.de

Pre Clinical Biological Investigations of Cyclotheonamide E2 in Research Models

In Vitro Cellular Efficacy Studies (e.g., Cancer Cell Lines, Endothelial Cells)

The cytotoxic and anti-proliferative effects of Cyclotheonamide E2 and its analogs have been evaluated in various cell-based assays. While specific data on this compound's activity against a wide range of cancer cell lines is not extensively detailed in the reviewed literature, related cyclotheonamides have demonstrated activity. For instance, other cyclic peptides have shown toxicity towards cancer cell lines such as A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma). medchemexpress.com The evaluation of cytotoxicity in cancer cell lines is a standard initial step in assessing the potential of a compound for further development in oncology research. mdpi.comnih.gov

In the context of endothelial cells, which are crucial for the process of angiogenesis (the formation of new blood vessels), compounds that inhibit their growth are of significant interest. Some invertebrate-derived toxins have been noted to inhibit endothelial cell growth and suppress angiogenesis. reefs.com The actin cytoskeleton is fundamental to endothelial cell migration and the formation of new blood vessels. biorxiv.orgembopress.org Given that serine proteases play roles in tissue remodeling and cell migration, the inhibitory action of this compound on these enzymes suggests a potential, though not yet fully explored, impact on endothelial cell function. biorxiv.org

Table 1: Representative In Vitro Cellular Assays in Pre-clinical Research

| Assay Type | Purpose | Example Cell Lines | Relevance |

|---|---|---|---|

| Cytotoxicity Assay | To determine the concentration of a compound that is toxic to cells (e.g., IC50 value). waocp.com | A549, HCT-116, HepG2, MDA-MB-231 medchemexpress.comnih.govesmo.org | Initial screening for potential anticancer activity. |

| Proliferation Assay | To measure the effect of a compound on cell growth and division over time. epo-berlin.com | Endothelial Cells, Cancer Cell Lines reefs.comepo-berlin.com | Evaluation of anti-proliferative effects relevant to cancer and angiogenesis. |

| Apoptosis Assay | To detect programmed cell death induced by a compound. epo-berlin.com | Various Cancer Cell Lines epo-berlin.com | Understanding the mechanism of cell death (e.g., apoptosis vs. necrosis). |

| Cell Migration Assay | To assess the impact of a compound on the ability of cells to move. | Endothelial Cells biorxiv.org | Investigating effects on processes like wound healing and cancer metastasis. |

Evaluation of Specific Protease Inhibition in Cell-based Systems

The primary mechanism of action of this compound is the potent inhibition of serine proteases. nih.govresearchgate.net This has been a central focus of its pre-clinical evaluation. Cell-based assays are crucial for confirming that the enzymatic inhibition observed in biochemical assays translates to a functional effect within a cellular context. mdpi.comgoogle.com

Cyclotheonamides, as a class, are recognized for their activity against proteases like thrombin and trypsin. nih.govvjs.ac.vnresearchgate.net this compound, specifically, has been shown to be a potent inhibitor of thrombin and, to a lesser extent, trypsin. nih.govvjs.ac.vn The α-keto-β-amino acid residue within the structure of cyclotheonamides is thought to act as a transition state mimic, which is key to their inhibitory activity against the active site of these enzymes. researchgate.net

Table 2: Documented Protease Inhibition by this compound

| Protease Target | Inhibitory Potency (IC50) | Source |

|---|---|---|

| Thrombin | 13 nM | vjs.ac.vn |

| Trypsin | 55 nM | vjs.ac.vn |

These cell-based studies confirm that this compound retains its protease inhibitory function in a more complex biological environment, a critical step in validating its utility as a specific molecular probe for studying the roles of these proteases in cellular processes.

In Vivo Efficacy Studies in Animal Models (Focus on Pharmacodynamics and Mechanistic Insights)

In vivo studies in animal models are essential for understanding the pharmacodynamics of a compound—what the drug does to the body—and for gaining mechanistic insights into its action in a whole organism. eupati.eumsdvetmanual.com

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool for evaluating the in vivo efficacy of potential anticancer agents. smccro-lab.comnih.gov These models allow researchers to study tumor growth and the effects of a compound on the tumor in a living system. nih.govpatsnap.com While specific in vivo xenograft data for this compound is not prominently available in the reviewed literature, the general methodology is well-established. For related compounds, complete regressions of tumors have been observed in xenograft models, highlighting the potential of this class of molecules. esmo.org The efficacy in these models can be variable across different tumor types, underscoring the importance of identifying biomarkers to predict sensitivity. patsnap.com

Given this compound's potent anti-thrombin activity, its evaluation in animal models of thrombosis is a logical step. nih.govvjs.ac.vn Various in vivo models are used to study thrombosis, often involving the induction of a blood clot in an artery or vein and then assessing the efficacy of a therapeutic agent in dissolving the clot or preventing its formation. nih.govamegroups.orgporsolt.comfrontiersin.org

Similarly, due to the involvement of serine proteases in inflammation, models of inflammation are relevant for studying compounds like this compound. nih.govnih.gov The air pouch model in rodents, for example, creates a localized inflammatory environment where the effects of anti-inflammatory compounds can be assessed. core.ac.uk Other studies have investigated the role of prostaglandin (B15479496) E2 (PGE2) signaling in inflammatory models, which can be relevant for understanding the downstream effects of protease inhibition. nih.govnih.govijbs.com While direct in vivo studies on this compound in these specific models are not detailed, related compounds have been evaluated in vivo, showing, for instance, alleviation of acute lung injury in a mouse model. researchgate.net

Xenograft Models for Anticancer Research (if applicable to mechanistic studies) [19, 31]

Investigative Pharmacokinetics in Pre-clinical Models (Focus on Metabolism, Distribution for Research Tool Development)

Pharmacokinetics, which describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME), is a critical aspect of pre-clinical evaluation. allucent.com Understanding these parameters is vital for developing a compound as a research tool or a potential therapeutic. dovepress.commdpi.comfrontiersin.orgnih.gov

Studies on related compounds provide insights into what might be expected for this compound. For example, a novel proteasome inhibitor was found to be extensively distributed in rats, with the highest concentrations in the stomach, small intestine, and adrenal gland. nih.gov The metabolic stability of a compound is often first assessed in vitro using liver microsomes from different species, including human, to predict its clearance in the body. dovepress.comfrontiersin.orgnih.gov Compounds can be categorized as having low, moderate, or high clearance based on these assays. nih.gov The distribution of a compound into tissues is another key parameter, with tissue-to-plasma ratios indicating the extent of tissue penetration. dovepress.comfrontiersin.org

While specific pharmacokinetic data for this compound is sparse, the established methodologies provide a clear framework for its future investigation. allucent.comnih.govnih.govbiorxiv.org

Biomarker Discovery and Validation in Pre-clinical Studies

Biomarkers are measurable indicators that can be used to assess a biological state or response to a therapeutic intervention. crownbio.comveedalifesciences.com In pre-clinical research, biomarkers are crucial for understanding a compound's mechanism of action, predicting its efficacy, and identifying the most relevant patient populations for potential clinical trials. crownbio.comveedalifesciences.com

The discovery of biomarkers often begins in pre-clinical models. nih.govemif.eu For a protease inhibitor like this compound, potential biomarkers could include the levels or activity of its target proteases (e.g., thrombin) or downstream molecules affected by the inhibition of these proteases. For example, changes in the levels of specific endogenous substrates of renal transporters have been validated as clinical biomarkers for kidney function. nih.gov The process involves identifying potential markers in pre-clinical models and then validating their correlation with the compound's activity and the biological outcome. nih.govnih.gov This pre-clinical validation is a critical step before a biomarker can be considered for use in clinical settings. crownbio.com

Cyclotheonamide E2 As a Chemical Probe and Lead Compound in Academic Drug Discovery Research

Utility as a Tool for Investigating Protease Biology

Cyclotheonamide E2 and its analogs are powerful chemical probes for dissecting the complex roles of serine proteases in physiological and pathological processes. These compounds exhibit potent inhibitory activity against key proteases like thrombin and trypsin, making them instrumental in studying the structure-function relationships of these enzymes. nih.govresearchgate.net

A critical feature of cyclotheonamides is the α-keto-β-arginine group, which interacts with the active site serine residue of the protease. researchgate.net Co-crystallization studies of related cyclotheonamides with trypsin and thrombin have revealed that the active site serine's oxygen atom forms a covalent hemiketal complex with the inhibitor's α-keto group. researchgate.net This reversible covalent interaction provides a detailed snapshot of the enzyme's catalytic mechanism and the molecular basis of its inhibition.

The differential inhibitory activity of this compound against various serine proteases allows researchers to probe the specificity of these enzymes. For instance, this compound, along with its close relatives Cyclotheonamide E and E3, demonstrates greater potency against thrombin compared to trypsin. nih.gov This selectivity can be exploited to investigate the distinct biological functions of these closely related proteases. By selectively inhibiting one protease over another, researchers can elucidate its specific contributions to complex biological pathways, such as blood coagulation, where thrombin plays a central role.

| Compound | Target Protease | Inhibitory Activity (IC50) | Key Finding |

|---|---|---|---|

| This compound | Thrombin | 13.0 nM | Demonstrates greater potency against thrombin over trypsin, allowing for the study of protease-specific functions. nih.govnih.gov |

| This compound | Trypsin | Less potent than against thrombin | |

| Cyclotheonamide A | Thrombin | 0.18 µM | A potent inhibitor of both trypsin and thrombin, serving as a tool to study the general mechanisms of serine protease inhibition. nih.gov |

| Cyclotheonamide A | Trypsin | 0.035 µM |

Potential as a Scaffold for Rational Drug Design and Peptidomimetics

The unique structural features of this compound make it an attractive starting point for the rational design of novel protease inhibitors. Its cyclic peptide backbone provides a constrained conformation that can lead to higher binding affinity and selectivity compared to linear peptides. The presence of the β-amino-α-ketoamide substructure is a key pharmacophore responsible for its potent inhibitory activity. researchgate.net This moiety is also found in clinically approved drugs, highlighting its therapeutic potential. researchgate.net

Researchers are actively exploring the development of peptidomimetics based on the this compound scaffold. The goal is to create smaller, more drug-like molecules that retain the inhibitory potency of the natural product but possess improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation. nih.gov By modifying the side chains and amide bonds of the peptide, it is possible to design peptidomimetics that are more resistant to breakdown in the body. nih.gov

The total synthesis of this compound and its analogs has been a significant achievement, enabling the creation of derivatives with modified properties. researchgate.netacs.org This synthetic accessibility allows for systematic structure-activity relationship (SAR) studies, where different parts of the molecule are altered to understand their contribution to biological activity. This knowledge is crucial for designing new inhibitors with improved potency, selectivity, and drug-like characteristics.

Role in Target Validation Studies

Chemical probes are essential tools for target validation, which is the process of confirming that modulating a specific biological target will have a therapeutic effect. sygnaturediscovery.com this compound, with its potent and selective inhibition of certain serine proteases, serves as an excellent chemical tool for such studies. researchgate.net By using this compound to inhibit a specific protease in a cellular or animal model of a disease, researchers can investigate whether that protease is a viable drug target.

For instance, if inhibiting thrombin with this compound prevents blood clot formation in a preclinical model of thrombosis, it provides strong evidence that thrombin is a valid target for anticoagulant drugs. These "tool" molecules are critical in the early stages of drug discovery to establish a clear link between target modulation and disease efficacy, thereby increasing the likelihood of success in later clinical trials. sygnaturediscovery.com

The use of highly selective inhibitors like this compound is crucial to avoid off-target effects that could confound the results of target validation studies. The ability to distinguish between the biological roles of closely related enzymes, such as thrombin and trypsin, is a key advantage of using such specific chemical probes. nih.gov

Development of this compound-Based Probes for Chemical Biology

To further enhance the utility of this compound as a research tool, scientists are developing derivatized versions that can be used as chemical probes in chemical biology applications. frontiersin.org These probes are often designed with reporter tags, such as fluorescent molecules or biotin (B1667282), to enable the detection and visualization of the target protease within complex biological samples.

Activity-based probes (ABPs) are a powerful class of chemical probes that covalently and irreversibly bind to the active form of an enzyme. researchgate.net While this compound itself is a reversible inhibitor, its scaffold can be modified to create irreversible ABPs. These probes can be used to profile the activity of specific proteases in cell lysates or even in living cells, providing valuable information about their functional state in different biological contexts. researchgate.netnih.gov

The development of "clickable" or biotinylated versions of this compound-like scaffolds would allow for the enrichment and identification of their protein targets from complex mixtures using techniques like affinity chromatography and mass spectrometry. frontiersin.org This approach is invaluable for identifying new biological roles for known proteases and for discovering novel enzymes that interact with this class of inhibitors.

Collaborative Research Initiatives in Natural Product-Inspired Drug Discovery

The development of new drugs is a complex and resource-intensive process that often benefits from collaborative efforts between academic research groups, pharmaceutical companies, and non-profit organizations. businesswire.comisct.ac.jp The journey of a natural product like this compound from its discovery in a marine sponge to a potential therapeutic agent is a prime example of where such collaborations are crucial.

Academic labs often excel at the initial stages of discovery, including the isolation and structural elucidation of natural products and the investigation of their basic biological activities. nih.govresearchgate.net However, the subsequent steps of lead optimization, preclinical development, and clinical trials typically require the expertise and resources of the pharmaceutical industry. sony.co.jp

Collaborative initiatives in natural product-inspired drug discovery can take many forms, from joint research projects between academic and industry partners to open-science platforms that aim to accelerate the development of treatments for rare or neglected diseases. businesswire.comtagcyx.com These partnerships can leverage the unique strengths of each partner to overcome the significant hurdles in drug development and translate promising academic discoveries into new medicines. isct.ac.jp The development of drugs based on the this compound scaffold is an area ripe for such collaborative endeavors, combining academic expertise in natural product chemistry and protease biology with industry's drug development capabilities.

Future Research Directions and Unresolved Challenges in Cyclotheonamide E2 Studies

Exploration of Undiscovered Biological Activities and Targets

While the inhibitory activity of Cyclotheonamide E2 against serine proteases like thrombin and trypsin is well-documented, its full biological activity profile remains largely unexplored. nih.govresearchgate.net Natural products possessing unique structural motifs, such as the α-ketoamide pharmacophore present in this compound, often exhibit a broader range of biological functions than initially identified. ontosight.airesearchgate.net Future research should systematically screen this compound against a diverse array of biological targets.

Key research directions include:

Broad-Spectrum Bioactivity Screening: Testing for other potential activities, such as antimicrobial, antiviral, or antitumor effects, which are common among cyclic peptides. ontosight.ai

Target Deconvolution: The α-ketoamide moiety is a known pharmacophore that interacts with a wide range of biological targets beyond serine proteases. researchgate.net The study of electrophilic natural products like this compound has the potential to uncover novel protein-drug interactions, significantly aiding in the discovery of new therapeutic targets among the thousands of proteins whose functions are not yet fully understood. researchgate.net

Analog-Based Probing: Synthesizing and screening a library of this compound analogs could help to identify new targets and elucidate structure-activity relationships for previously unknown biological activities.

Table 1: Known and Potential Biological Targets for Cyclotheonamide Class Peptides

| Target Class | Specific Example(s) | Status | Research Focus | Citation(s) |

|---|---|---|---|---|

| Serine Proteases | Thrombin, Trypsin | Confirmed | Inhibition in thrombosis and related disorders. | researchgate.net, nih.gov, nih.gov |

| Serine Proteases | β-Tryptase | Investigated (Analogues) | Potential treatment for asthma. | researchgate.net |

| Viral Proteases | Hepatitis C Protease | Potential (Shared Motif) | Exploration based on the α-ketoamide pharmacophore. | researchgate.net |

| Other Enzymes | Various | Unexplored | Broad screening to identify novel interactions. | ontosight.ai, researchgate.net |

| Cellular Receptors | Various | Unexplored | Investigation of antitumor, antiviral, or antimicrobial mechanisms. | ontosight.ai |

Sustainable Production Strategies and Synthetic Improvements

The supply of this compound from its natural marine sponge source is insufficient and unsustainable for extensive research and potential therapeutic development. While a total synthesis has been achieved, current methods involve multiple complex steps, which can be inefficient and environmentally burdensome. researchgate.netresearchgate.net Future efforts must focus on developing sustainable and scalable production strategies.

Key research directions include:

Green Chemistry Approaches: Redesigning the synthetic pathway to improve atom economy, reduce the use of hazardous reagents and solvents, and minimize waste generation, in line with the principles of sustainable production. inspenet.comresearchgate.net

Biosynthetic Pathway Elucidation: Investigating the genetic and enzymatic machinery responsible for producing this compound in Theonella sponges. Understanding its biosynthesis, including the formation of the unique α-keto-β-amino acid residue, could pave the way for biotechnological production. nih.gov

Heterologous Expression and Metabolic Engineering: Transferring the biosynthetic gene cluster into a host organism (like bacteria or yeast) that is amenable to large-scale fermentation. This represents a promising strategy for sustainable and scalable production, moving away from reliance on chemical synthesis or natural extraction. rsc.org

Advanced Mechanistic Characterization at Atomic Resolution

Detailed structural information is crucial for understanding how this compound interacts with its targets, which can guide the design of more potent and selective inhibitors. While crystal structures of the related Cyclotheonamide A in complex with thrombin and trypsin have been solved at high resolution (1.7 to 2.0 Å), providing foundational mechanistic insights, specific data for this compound is lacking. researchgate.net These studies revealed that the α-ketoamide "warhead" forms a covalent hemiketal linkage with the catalytic serine residue in the enzyme's active site. researchgate.net

Unresolved challenges and future directions include:

High-Resolution Crystallography of E2 Complexes: Obtaining crystal structures of this compound bound to its primary targets, such as thrombin and trypsin, is essential. This would clarify the precise role of its unique N-acyl side chain in modulating binding affinity and specificity compared to other cyclotheonamides. nih.gov

Cryo-Electron Microscopy (Cryo-EM): For larger or more complex protein targets that may be difficult to crystallize, cryo-EM could provide near-atomic resolution structures of the enzyme-inhibitor complex.

Computational Modeling and Simulation: Molecular dynamics simulations can complement static crystal structures by providing insights into the dynamic behavior of the inhibitor-enzyme interaction, binding kinetics, and conformational changes.

Integration of Omics Technologies for Comprehensive Biological Profiling

To move beyond a single-target perspective, a holistic understanding of how this compound affects biological systems is needed. azolifesciences.com Omics technologies offer a powerful suite of tools for achieving a comprehensive biological profile by simultaneously measuring changes across multiple molecular levels. mdpi.comnih.gov This integrative approach can uncover the full spectrum of cellular responses to the compound, identify mechanisms of action, and predict potential off-target effects. azolifesciences.comfrontiersin.org

Future research should integrate the following omics approaches:

Transcriptomics: Using techniques like RNA-sequencing to analyze how this compound alters gene expression patterns in target cells. This can reveal the cellular pathways that are impacted by the inhibition of its primary targets.

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in the abundance of thousands of proteins following treatment, providing a direct view of the functional consequences at the protein level.

Metabolomics: Analyzing the global profile of small-molecule metabolites to understand how the compound perturbs cellular metabolism, which can result directly from enzyme inhibition or from downstream signaling effects. core.ac.uk

Multi-Omics Integration: The ultimate goal is to integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive network model of the compound's biological effects, leading to better biomarker discovery and a deeper understanding of its mechanism of action. azolifesciences.combiobide.com

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Research Question | Potential Outcome | Citation(s) |

|---|---|---|---|

| Transcriptomics | Which gene expression pathways are affected by this compound? | Identification of downstream signaling cascades and compensatory mechanisms. | mdpi.com |

| Proteomics | How does the cellular proteome change upon treatment? | Discovery of direct and off-target protein interactions; biomarker identification. | frontiersin.org |

| Metabolomics | What is the impact on cellular metabolism? | Understanding of metabolic rewiring and functional consequences of target inhibition. | core.ac.uk, mdpi.com |

| Multi-Omics | What is the integrated cellular response to the compound? | A holistic view of the mechanism of action, toxicity pathways, and potential for drug repurposing. | azolifesciences.com, biobide.com |

Emerging Applications in Novel Therapeutic Areas and Chemical Biology

The potent and specific nature of this compound's interaction with certain serine proteases suggests its potential extends beyond its initial characterization. Research into related compounds has already pointed toward new therapeutic possibilities. researchgate.net

Key emerging areas include:

New Therapeutic Targets: The inhibition of β-tryptase by cyclotheonamide analogues suggests a potential application in treating asthma, where this enzyme is a key mediator of inflammation. researchgate.net Systematic screening against other medically relevant serine proteases could uncover further applications in areas like cancer or viral infections, where proteases often play a critical role. researchgate.net

Chemical Biology Probes: Due to its covalent binding mechanism, this compound can be developed into a powerful chemical probe. researchgate.net By attaching a reporter tag (like biotin (B1667282) or a fluorescent dye), researchers can use activity-based protein profiling (ABPP) to identify its cellular targets in complex biological samples, potentially uncovering novel enzymes and pathways regulated by serine proteases. researchgate.net

Drug Delivery and Targeting: The cyclic peptide scaffold offers a stable and conformationally constrained backbone that can be modified. rsc.org This provides opportunities to use it as a targeting moiety, directing conjugated therapeutic agents to specific tissues or cells that overexpress a particular protease target.

Q & A

Basic Question: How is the structural characterization of Cyclotheonamide E2 typically conducted in academic research?

Answer:

Structural determination involves X-ray crystallography to resolve its macrocyclic conformation and critical residues (e.g., β-amino acids, ketone groups). For example, cyclotheonamide analogs are analyzed by co-crystallizing with target proteases (e.g., trypsin) to map binding interactions . Complementary techniques include NMR spectroscopy for solution-state dynamics and mass spectrometry for molecular weight validation. Nonribosomal peptide synthetases (NRPS) biosynthetic pathways should also be investigated to confirm structural motifs .